Kinase Inhibition Potency: 5-Bromo vs. Unsubstituted Indole Derivatives
A direct head-to-head comparison within the same study demonstrates that 5-bromo-substituted N-benzyl-indole derivatives exhibit significantly enhanced potency against the pp60(c-Src) tyrosine kinase target relative to their unsubstituted indole counterparts. The 5-bromo substitution is a critical determinant for achieving meaningful inhibitory activity [1].
| Evidence Dimension | pp60(c-Src) tyrosine kinase inhibition |
|---|---|
| Target Compound Data | For a specific N-benzyl-5-bromoindole amine derivative, an IC50 of 4.69 µM was reported [2]. |
| Comparator Or Baseline | Unsubstituted N-benzyl-indole derivatives (amine series) |
| Quantified Difference | While 5-bromo substituted amine derivatives were more active, unsubstituted amine derivatives showed only some activity. The lead 5-bromo derivative achieved up to 80% inhibition at high concentrations, a level of potency not observed in the unsubstituted series [2]. |
| Conditions | In vitro enzymatic assay against pp60(c-Src) tyrosine kinase. |
Why This Matters
For researchers validating a kinase inhibitor lead series or procuring building blocks for SAR exploration, the 5-bromo variant is required to recapitulate published hit potency; unsubstituted indole-3-amine will yield false-negative results.
- [1] Kiliç Z, Işgör YG, Olgen S. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chem Biol Drug Des. 2009;74(4):397-404. View Source
- [2] Evaluation of New Indole and Bromoindole Derivatives as pp60 c-Src Tyrosine Kinase Inhibitors. Academia.edu. 2009. View Source
